

(Trimethylsilyl)methylolithium: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *(Trimethylsilyl)methylolithium*

Cat. No.: B167594

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(Trimethylsilyl)methylolithium, a versatile organometallic reagent, holds a significant position in modern organic synthesis and polymer science. Classified as both an organolithium and an organosilicon compound, its unique reactivity profile makes it an invaluable tool for researchers and professionals in drug development and materials science.^{[1][2]} This guide provides an in-depth overview of its core properties, synthesis, and applications, tailored for a scientific audience.

Core Properties of **(Trimethylsilyl)methylolithium**

(Trimethylsilyl)methylolithium is a potent nucleophile and a strong base, typically supplied as a clear, colorless to light yellow liquid solution.^{[3][4][5]} Its high reactivity, particularly its sensitivity to moisture and protic solvents, necessitates careful handling under an inert atmosphere.^[4] The quantitative properties of this reagent are summarized in the table below for easy reference.

Property	Value
CAS Number	1822-00-0
Molecular Formula	C ₄ H ₁₁ LiSi
Molecular Weight	94.16 g/mol [1] [3]
Appearance	White or colorless solid; clear to light yellow liquid in solution [1] [4] [6]
Density	Approximately 0.65 - 0.937 g/cm ³ at 25 °C [1] [3]
Melting Point	112-117 °C (decomposes) [3]
Boiling Point	35-36 °C (solution) [3] [7]
Flash Point	-49 °C (-57 °F) [3] [4]
Solubility	Soluble in ethereal solvents; reacts with protic solvents [3]
Storage Temperature	2-8°C [3] [5]
Hydrolytic Sensitivity	8: reacts rapidly with moisture, water, and protic solvents [3] [4]

Synthesis and Experimental Protocols

The preparation of **(trimethylsilyl)methyl lithium** is well-documented, with common methods involving the reaction of a (trimethylsilyl)methyl halide with an alkyl lithium reagent or lithium metal.

1. Synthesis via Metal-Halogen Exchange:

A prevalent laboratory-scale synthesis involves the treatment of (trimethylsilyl)methyl chloride with butyllithium (BuLi).[\[1\]](#) This reaction is efficient and typically proceeds at low temperatures. [\[8\]](#)

2. Synthesis from Lithium Metal:

An alternative route involves the direct reaction of (chloromethyl)trimethylsilane with lithium metal in an inert solvent.[3][6] A recent advancement in this method utilizes highly reactive lithium metal dendrites, which possess a significantly larger surface area than conventional lithium dispersions, enabling a more reliable and scalable production.[8][9][10]

Detailed Experimental Protocol: Synthesis using Highly Reactive Lithium Dendrites

The following protocol is a summary of the procedure detailed in *Organic Syntheses*.[10][11]

Objective: To synthesize **(trimethylsilyl)methyl lithium** from (trimethylsilyl)methyl chloride and highly activated lithium dendrites.

Materials:

- (Trimethylsilyl)methyl chloride (distilled over CaH_2)[10][11]
- High-sodium lithium pellets[10]
- Anhydrous pentane[10][11]
- Liquid ammonia[9][10]
- Argon gas (for inert atmosphere)
- Celite for filtration[11]

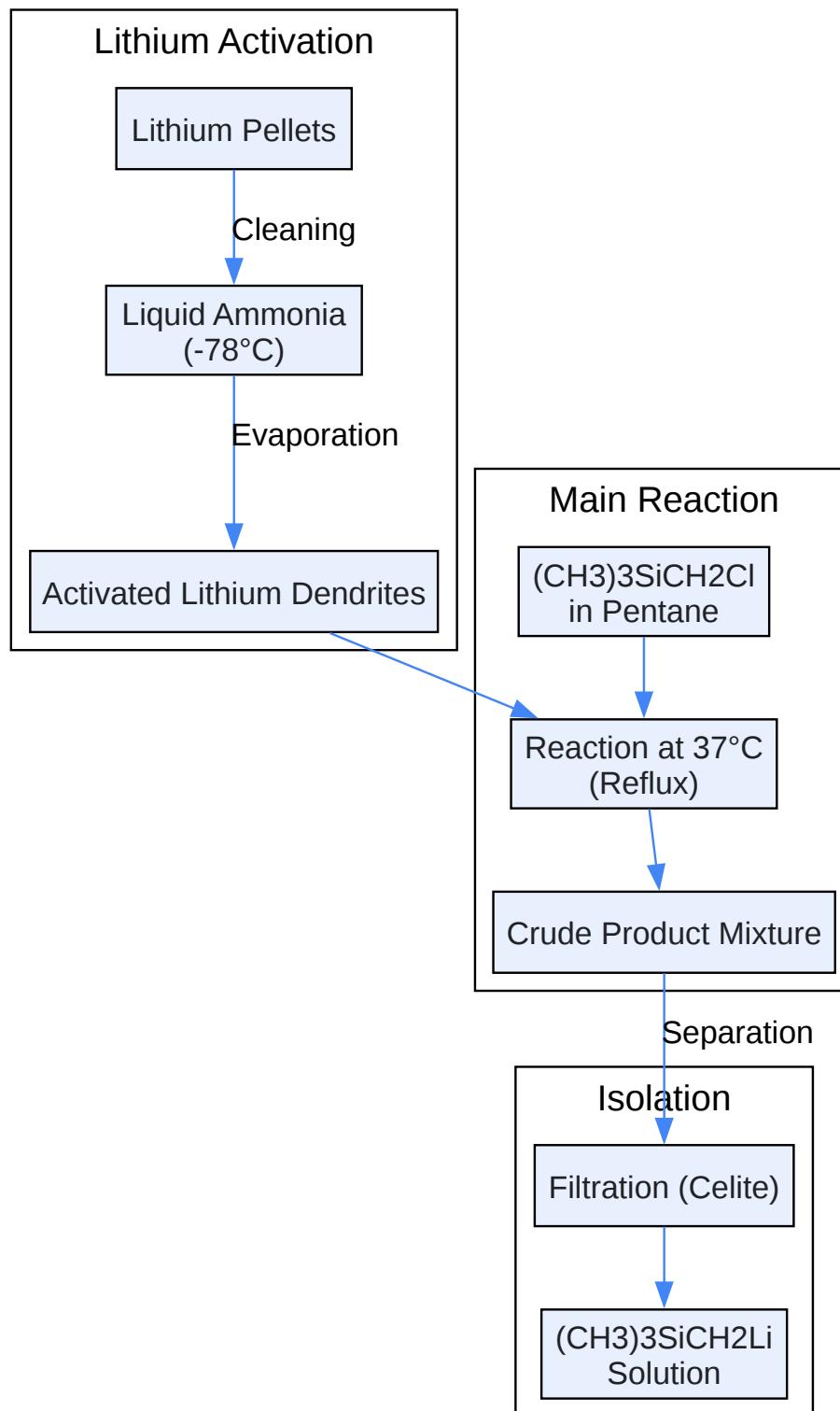
Equipment:

- Three-necked round-bottom flask
- Dry ice condenser
- Schlenk flask
- Cannula for liquid transfer
- Magnetic stirrer

Procedure:

- Preparation of Lithium Dendrites: In a three-necked flask under an argon atmosphere, high-sodium lithium pellets are washed with dry hexanes. Liquid ammonia is then condensed into the flask at -78 °C to clean the lithium surface. As the ammonia evaporates, it results in the formation of highly reactive lithium dendrites on the flask's inner surface.[9][10]
- Reaction Setup: The flask containing the lithium dendrites is backfilled with argon and submerged in an oil bath set to 37 °C. Anhydrous pentane is added to the flask.[10][11]
- Addition of Precursor: A solution of (trimethylsilyl)methyl chloride in anhydrous pentane is added slowly to the stirred suspension of lithium dendrites.[10][11]
- Reaction and Monitoring: The reaction mixture is stirred at a reflux temperature of 37 °C. The reaction progress is monitored by gas chromatography (GC) until the starting material is fully consumed.[10][11]
- Work-up and Isolation: Upon completion, the reaction mixture is allowed to cool. The resulting solution is filtered through Celite via cannula to remove any unreacted lithium and lithium chloride salts.[11]
- Characterization: The concentration of the resulting clear **(trimethylsilyl)methyl lithium** solution is determined by titration, for example, using a modified Gilman titration method.[11]

Synthesis Workflow

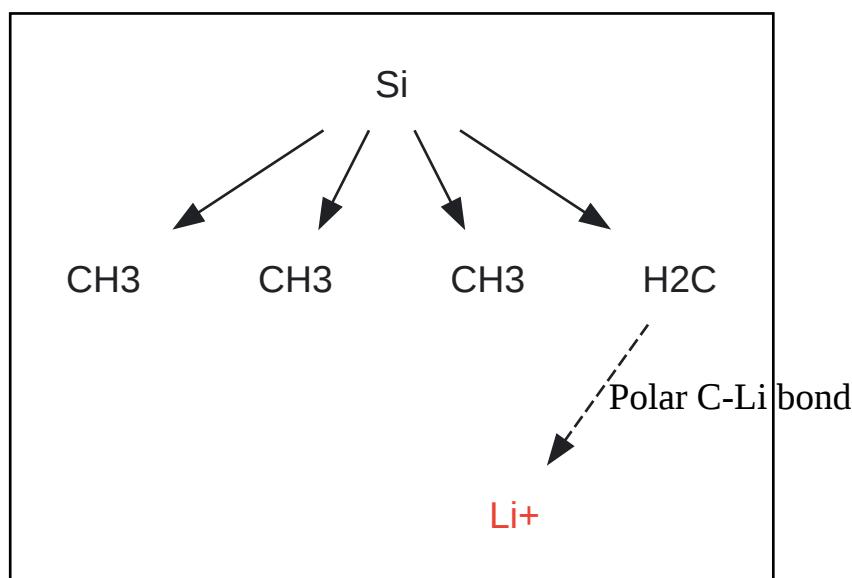
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Caption: A flowchart illustrating the synthesis of **(Trimethylsilyl)methyl lithium**.

Chemical Structure and Aggregation

In the solid state and in non-coordinating solvents, **(trimethylsilyl)methyl lithium** exists predominantly as a hexagonal prismatic hexamer, $[\text{LiCH}_2\text{Si}(\text{CH}_3)_3]_6$.^{[1][8]} This aggregation behavior is a common feature of organolithium compounds. The introduction of coordinating ligands or solvents, such as tetrahydrofuran (THF) or tetramethylethylenediamine (TMEDA), can break down these aggregates into smaller, often more reactive, species like tetramers or dimers.^{[1][8]} The isolation and study of monomeric (trimethylsilyl)methyl lithium complexes, stabilized by multidentate amine ligands, have provided significant insights into the fundamental structure-reactivity relationships of these reagents.^{[8][12]}

Chemical Structure



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Caption: The chemical structure of **(Trimethylsilyl)methyl lithium**.

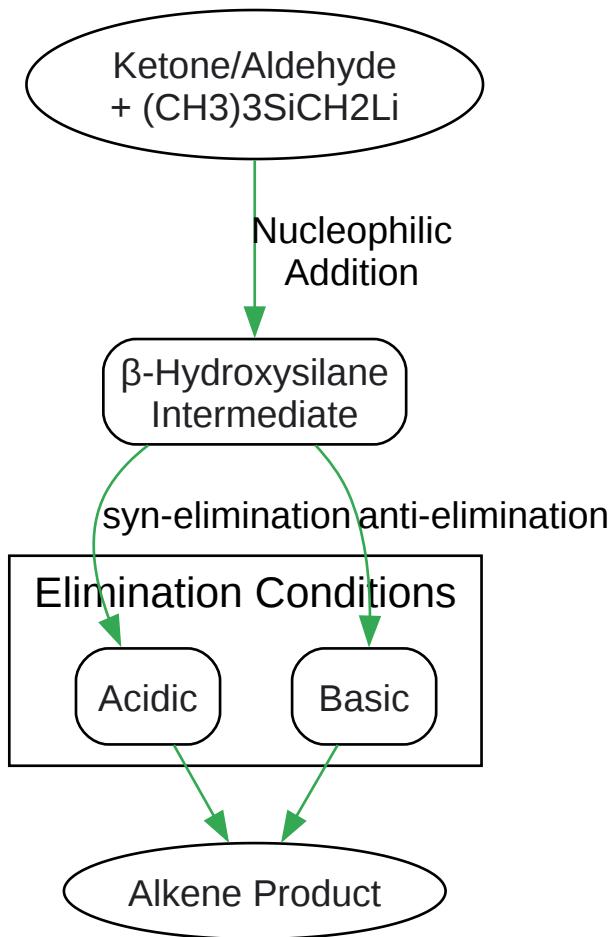
Reactivity and Applications in Drug Development

The synthetic utility of **(trimethylsilyl)methyl lithium** stems from its highly polar carbon-lithium bond, which imparts significant carbanionic character to the methylene carbon.^[8] This makes it a powerful tool for forming new carbon-carbon bonds, a cornerstone of molecular construction in drug discovery.^{[8][13]}

Key Applications:

- **Peterson Olefination:** It is a key reagent in the Peterson olefination reaction, where it reacts with aldehydes and ketones to produce β -hydroxysilanes.[\[13\]](#) These intermediates can then be eliminated under acidic or basic conditions to form alkenes, providing a reliable method for synthesizing these fundamental organic structures.[\[13\]](#)
- **Methylenation of Carbonyls:** It is widely used for the methylenation of carbonyl compounds.[\[3\]\[6\]](#)
- **Nucleophilic Addition:** The reagent readily participates in nucleophilic addition reactions with a variety of electrophiles, including epoxides and carboxylic acid derivatives, to yield α -silyl ketones and allylsilanes.[\[3\]\[4\]\[6\]](#)
- **Synthesis of Organometallic Complexes:** **(Trimethylsilyl)methyl lithium** is frequently used to introduce the sterically bulky and thermally stable (trimethylsilyl)methyl ligand to transition metals.[\[1\]\[8\]](#) The resulting complexes are often highly soluble in nonpolar organic solvents and are resistant to β -hydride elimination.[\[1\]](#)
- **Initiator in Polymerization:** In polymer science, it serves as an effective initiator for the anionic ring-opening polymerization of monomers like cyclosiloxanes, allowing for the synthesis of polymers with well-defined molecular weights.[\[3\]\[6\]\[14\]](#)

Peterson Olefination Pathway



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Caption: The reaction pathway of the Peterson Olefination.

Safety and Handling

(Trimethylsilyl)methyl lithium is a hazardous substance that requires strict safety protocols.

- Hazards: It is highly flammable, corrosive, and reacts violently with water, air, and other protic substances.^{[3][4][5]} It can cause severe burns upon contact.^[5]
- Handling: All manipulations should be conducted in a well-ventilated fume hood under an inert atmosphere of argon or nitrogen.^[4] Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves, is mandatory.

- Storage: The reagent should be stored in a cool, dry, and well-ventilated area, typically between 2-8°C, in a tightly sealed container under an inert atmosphere to maintain its stability and reactivity.[3][4]

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